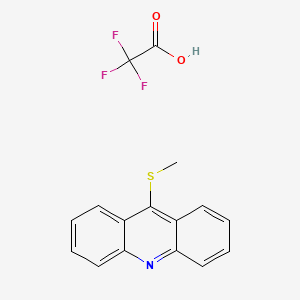

9-(Methylthio)acridine 2,2,2-trifluoroacetate

Description

Properties

CAS No. |

88147-36-8 |

|---|---|

Molecular Formula |

C16H12F3NO2S |

Molecular Weight |

339.3 g/mol |

IUPAC Name |

9-methylsulfanylacridine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C14H11NS.C2HF3O2/c1-16-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14;3-2(4,5)1(6)7/h2-9H,1H3;(H,6,7) |

InChI Key |

IMORVRFWJZJPSV-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C2C=CC=CC2=NC3=CC=CC=C31.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 9-(Methylthio)acridine 2,2,2-trifluoroacetate typically involves the reaction of acridine derivatives with methylthio groups and trifluoroacetic acid. The specific synthetic routes and reaction conditions can vary, but a common method includes:

Step 1: Reacting acridine with methylthiol in the presence of a suitable catalyst.

Step 2:

Chemical Reactions Analysis

9-(Methylthio)acridine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.

Scientific Research Applications

Antitumor Properties

Research indicates that 9-(Methylthio)acridine 2,2,2-trifluoroacetate exhibits potential antitumor activity. The presence of the methylthio group may enhance its interaction with nucleic acids, leading to the inhibition of cell proliferation in various cancer cell lines. Acridine derivatives have been extensively studied for their ability to intercalate into DNA and RNA, which is a mechanism associated with their antitumor effects.

Antimicrobial and Antiviral Activities

In addition to its antitumor properties, compounds derived from acridine structures have shown antimicrobial and antiviral activities. The ability of these compounds to intercalate into nucleic acids suggests that they may disrupt the replication processes of various pathogens.

Synthesis and Modification

The synthesis of this compound involves multiple steps that allow for controlled production while maintaining high purity. The unique structure of this compound makes it a candidate for further modification aimed at enhancing its therapeutic properties or reducing side effects.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Studies often utilize techniques such as surface plasmon resonance and fluorescence spectroscopy to evaluate binding affinities to proteins and nucleic acids. These interactions are essential for optimizing the compound's efficacy as a therapeutic agent.

Case Studies

Several studies highlight the effectiveness of acridine derivatives in clinical applications:

- Antitumor Activity : A study demonstrated that specific acridine derivatives could inhibit the growth of cancer cells by intercalating into DNA. This mechanism was linked to increased apoptosis in treated cells.

- Antimicrobial Efficacy : Another investigation revealed that acridine derivatives exhibited significant activity against bacterial strains resistant to conventional antibiotics, showcasing their potential as novel antimicrobial agents.

Mechanism of Action

The mechanism of action of 9-(Methylthio)acridine 2,2,2-trifluoroacetate involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA strands, disrupting the normal function of the genetic material and leading to mutations. This property is particularly useful in studying the effects of DNA damage and repair mechanisms .

Comparison with Similar Compounds

Table 1: Physicochemical Properties

Limitations of Available Evidence

References to lithium trifluoroacetate () and tetrahydrofurfuryl acrylate () offer indirect insights into counterion behavior and sulfur-group reactivity but lack specificity for acridine derivatives. Further studies are needed to elucidate structure-activity relationships for this compound class.

Biological Activity

9-(Methylthio)acridine 2,2,2-trifluoroacetate is a compound belonging to the acridine family, known for its diverse biological activities. Acridines have been extensively studied for their potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Inhibition of Enzymes : Acridine derivatives often exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The binding affinity of this compound to these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive function .

- Topoisomerase Inhibition : Acridine compounds are known to inhibit topoisomerases, enzymes that regulate DNA topology. This inhibition can interfere with DNA replication and transcription, leading to apoptosis in cancer cells .

- Antioxidant Activity : Some studies have shown that acridine derivatives possess antioxidant properties that help in scavenging free radicals and reducing oxidative stress in cells .

Efficacy Against Cancer

Recent studies have demonstrated the potential of this compound as an anti-cancer agent. The compound has shown promising results in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 (Colon Carcinoma) | 12.5 | Induces apoptosis via DNA damage |

| MCF-7 (Breast Cancer) | 15.0 | Topoisomerase II inhibition |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G0/G1 phase |

These findings suggest that the compound may serve as a lead for developing new anti-cancer therapies.

Neuroprotective Effects

The neuroprotective properties of this compound have been explored due to its interaction with cholinergic pathways. Inhibition of AChE and BChE can enhance cholinergic transmission, which is beneficial in conditions such as Alzheimer's disease. Studies indicate that this compound may reduce β-amyloid aggregation, a hallmark of Alzheimer's pathology .

Case Studies

- In Vitro Study on Neuroprotection : A study investigated the effects of this compound on neuronal cultures exposed to β-amyloid. The results indicated a significant reduction in cell death and oxidative stress markers when treated with the compound compared to controls.

- Anti-Cancer Activity : In a series of experiments involving various cancer cell lines (HCT-116, MCF-7), treatment with this acridine derivative resulted in dose-dependent inhibition of cell proliferation and induction of apoptosis. The mechanism was linked to DNA damage response pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-(methylthio)acridine 2,2,2-trifluoroacetate, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling 9-(methylthio)acridine with trifluoroacetic anhydride (TFAA) under anhydrous conditions. A general procedure for trifluoroacetate salt formation (e.g., for pyridinium derivatives) recommends using THF as a solvent and triethylamine (Et3N) to neutralize byproducts . Column chromatography (silica gel, ethyl acetate/hexane gradient) is effective for purification. Yields can be improved by monitoring the reaction via thin-layer chromatography (TLC) and optimizing stoichiometric ratios of reactants .

| Example Synthesis Parameters |

|---|

| Solvent: THF or DCM |

| Catalyst: Et3N (2 eq.) |

| Reaction Time: 48–72 hours |

| Yield Range: 46–85% |

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of the acridine core (aromatic protons at δ 7.5–8.5 ppm) and methylthio group (singlet at δ 2.5–3.0 ppm). Trifluoroacetate counterions may appear as a singlet at ~δ 160 ppm in <sup>13</sup>C NMR .

- FT-IR : Look for C=O stretching (~1780 cm<sup>-1</sup>) and C-F vibrations (~1200 cm<sup>-1</sup>) .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]<sup>+</sup> or [M–CF3COO]<sup>+</sup>) with <1 ppm error .

Q. How does the trifluoroacetate counterion influence the compound’s solubility and stability?

- Methodological Answer : The trifluoroacetate group enhances solubility in polar aprotic solvents (e.g., DMSO, THF) but may reduce stability in aqueous media due to hydrolysis. Storage at –20°C under inert atmosphere (argon) is recommended to prevent decomposition . For stability testing, use accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for 9-(methylthio)acridine derivatives across different assays?

- Methodological Answer : Inconsistent bioactivity may arise from assay-specific interference (e.g., trifluoroacetate ions inhibiting folate receptors ). Control experiments should include:

- Replacing the trifluoroacetate salt with a non-interfering counterion (e.g., chloride).

- Validating results using orthogonal assays (e.g., fluorescence-based vs. radiometric).

- Quantifying counterion concentration via ion chromatography .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering its pharmacological profile?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/EtOH mixtures (≥48 mg/mL solubility in EtOH ).

- Lipid Nanoparticles : Encapsulate the compound using microfluidics to enhance bioavailability.

- Prodrug Design : Modify the methylthio group to a phosphate ester for aqueous compatibility .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

-

Electron distribution in the acridine core (local nucleophilic/electrophilic sites).

-

Binding affinity with biological targets (e.g., DNA repair enzymes ).

-

Counterion dissociation energy in solvent environments .

Key DFT Parameters Basis Set: 6-31G* Solvent Model: PCM (THF) ΔGdissociation: ~25 kcal/mol

Q. What are the challenges in detecting trifluoroacetate byproducts during large-scale synthesis?

- Methodological Answer : Residual trifluoroacetic acid (TFA) can interfere with LC-MS analysis. Solutions include:

- Ion-Pair Chromatography : Use heptafluorobutyric acid (HFBA) as a mobile phase additive.

- <sup>19</sup>F NMR : Quantify TFA via integration of the –CF3 signal (δ –75 ppm) .

- Quality Control Threshold : Limit TFA to <0.1% (w/w) per ICH guidelines .

Data Contradiction Analysis

Q. Why do cytotoxicity assays show variability for 9-(methylthio)acridine derivatives in different cell lines?

- Methodological Answer : Variability may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.